2-(2-Cyclopropylethynyl)pyrazine

Description

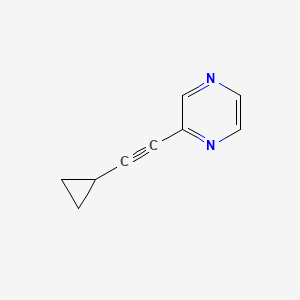

2-(2-Cyclopropylethynyl)pyrazine is a pyrazine derivative featuring a cyclopropylethynyl substituent at the 2-position of the pyrazine ring. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their aromaticity and diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry . The cyclopropylethynyl group introduces steric bulk and electronic effects due to the rigid cyclopropane ring and conjugated triple bond, which may influence reactivity, stability, and biological activity.

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-(2-cyclopropylethynyl)pyrazine |

InChI |

InChI=1S/C9H8N2/c1-2-8(1)3-4-9-7-10-5-6-11-9/h5-8H,1-2H2 |

InChI Key |

BPWJCYGPHKTSLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C#CC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopropylethynyl)pyrazine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general procedure includes:

Starting Materials: Pyrazine derivative and cyclopropylacetylene.

Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

Base: Copper(I) iodide (CuI) and a base like triethylamine.

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyclopropylethynyl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-(2-Cyclopropylethynyl)pyrazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug discovery and development.

Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylethynyl)pyrazine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The cyclopropylethynyl group may enhance binding affinity and specificity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Electronic Comparisons

Pyrazine derivatives vary significantly based on substituents. Below is a comparison of key structural features:

Table 1: Structural and Electronic Properties of Selected Pyrazine Derivatives

*Calculated based on formula C₉H₁₀N₂.

Key Observations :

- Electronic Effects : The ethynyl group may delocalize electron density via conjugation, altering reactivity compared to alkyl-substituted pyrazines.

Inferences for this compound :

- Pharmacological Potential: Bulky substituents like cyclopropylethynyl may enhance binding specificity in protein kinase inhibitors or β-secretase targets, as suggested for pyrazine-based drugs .

- Flavor Chemistry : Unlike alkyl-substituted pyrazines (e.g., 2-ethyl-3-methylpyrazine), the cyclopropylethynyl group may impart unique aroma profiles due to its rigid structure, though this remains speculative without direct data.

Physicochemical Properties

Substituents significantly influence NMR shifts and solubility:

- NMR Shifts : highlights that substituents at C-3 of pyrazines cause distinct ¹³C NMR shifts (e.g., 122 ppm for certain heterocycles) . The cyclopropylethynyl group’s sp-hybridized carbon could produce unique deshielding effects.

- Solubility: The nonpolar cyclopropane ring may reduce water solubility compared to hydroxyl- or methoxy-substituted pyrazines (e.g., compound 11 in ) .

Biological Activity

2-(2-Cyclopropylethynyl)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a unique cyclopropylethynyl group attached to a pyrazine ring. This structural configuration is believed to enhance its binding affinity to various biological targets, thereby influencing its biological activities.

The exact mechanism of action for this compound is not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The cyclopropylethynyl moiety may contribute to increased specificity and potency against these targets, leading to various biological effects including:

- Antimicrobial Activity : Investigated for its efficacy against various bacterial strains.

- Anticancer Activity : Explored for its potential in inhibiting cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been tested against several bacterial strains, demonstrating significant inhibition of growth. The compound's effectiveness can be quantified using minimum inhibitory concentration (MIC) values.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 9.4 |

| BEL-7402 (Liver Cancer) | 7.8 |

| MCF-7 (Breast Cancer) | 10.4 |

These findings demonstrate the compound's potential as an anticancer agent, warranting further exploration in drug development.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effects of this compound on Pseudomonas aeruginosa, revealing a dose-dependent inhibition of biofilm formation and virulence factor production. The compound significantly reduced pyocyanin levels and protease activities at concentrations as low as 1.8 mM.

- Cancer Cell Inhibition : In another study, the compound was tested against SH-SY5Y neuroblastoma cells, showing a notable reduction in cell viability at concentrations above 3 µM, suggesting its potential role in neuroprotective strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.